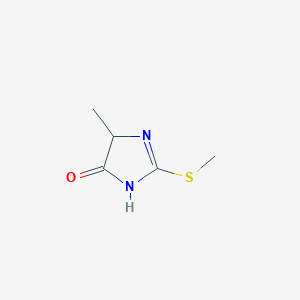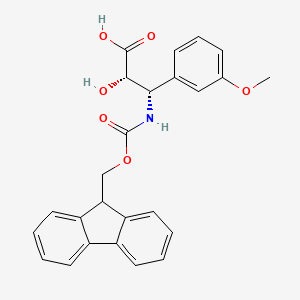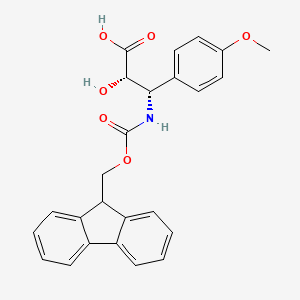
2-Chlorodihydroxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorodihydroxyacetophenone, also known as 4-(Chloroacetyl)catechol, is a chemical compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It appears as a white crystalline powder and is characterized by a phenyl ring with two hydroxyl groups and a chlorine atom attached to it .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorodihydroxyacetophenone typically involves the chlorination of dihydroxyacetophenone. One common method includes the reaction of 3,4-dihydroxyacetophenone with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorodihydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted acetophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chlorodihydroxyacetophenone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chlorodihydroxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
- 2-Bromo-2’,4’-dihydroxyacetophenone
- 1-(3,4-Dihydroxyphenyl)ethanone
- 2’,4’-Dihydroxyacetophenone
- 4’-Hydroxyacetophenone
Comparison: 2-Chlorodihydroxyacetophenone is unique due to the presence of both hydroxyl groups and a chlorine atom on the phenyl ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
97805-05-5 |
|---|---|
Fórmula molecular |
C8H7ClO3 |
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
2-chloro-2,2-dihydroxy-1-phenylethanone |
InChI |
InChI=1S/C8H7ClO3/c9-8(11,12)7(10)6-4-2-1-3-5-6/h1-5,11-12H |
Clave InChI |
ZFHUIQIYHBOPKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(O)(O)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(O)(O)Cl |
| 97805-05-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















